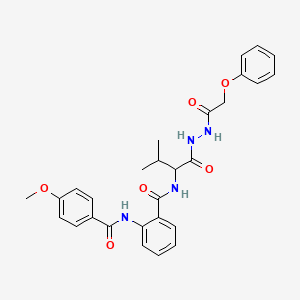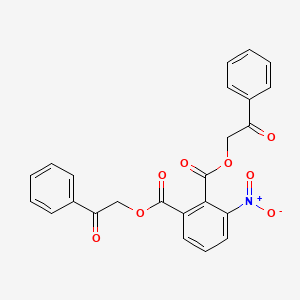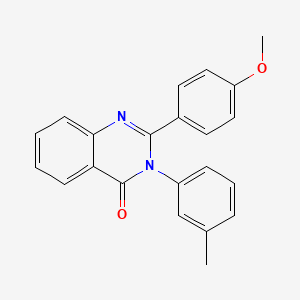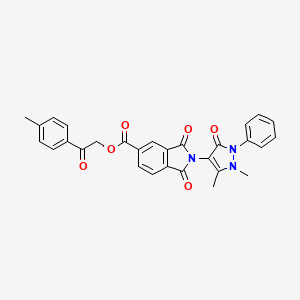![molecular formula C24H25N3O3 B10874106 5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10874106.png)
5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE is an organic compound belonging to the class of 2,3-diphenylfurans These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions
Métodos De Preparación
The synthesis of 3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Análisis De Reacciones Químicas
3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for synthesizing more complex molecules. . Additionally, it is used in industrial applications for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response . By modulating the activity of this kinase, the compound can influence various cellular processes.
Comparación Con Compuestos Similares
3-ISOBUTYL-5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4(3H)-IMINE can be compared with other similar compounds such as 2,3-diphenylfurans and furo[2,3-d]pyrimidines These compounds share structural similarities but differ in their specific functional groups and chemical properties
Propiedades
Fórmula molecular |
C24H25N3O3 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
5,6-bis(4-methoxyphenyl)-3-(2-methylpropyl)furo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C24H25N3O3/c1-15(2)13-27-14-26-24-21(23(27)25)20(16-5-9-18(28-3)10-6-16)22(30-24)17-7-11-19(29-4)12-8-17/h5-12,14-15,25H,13H2,1-4H3 |
Clave InChI |
DHKQLYJEYZZXBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC2=C(C1=N)C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10874024.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
![2-(4-methoxyphenyl)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874051.png)



![4-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874074.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874090.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B10874091.png)
![8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874095.png)
![2-(4-fluorophenyl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10874103.png)
![7,7-dimethyl-10-phenyl-11-(thiophen-2-ylcarbonyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10874108.png)
